Pyrazolo[1,5-A]pyridin-3-ylmethanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKPJJAMSZCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556547 | |
| Record name | 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118054-99-2 | |
| Record name | 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethanol-Based Cyclocondensation with Acetic Acid
The reaction of N-amino-2-imino-pyridine (1a ) with ethyl acetoacetate (2a ) in ethanol under oxygen atmospheres represents a foundational method. Acetic acid acts as both a catalyst and proton donor, facilitating imine activation and cyclization. A systematic study evaluated the impact of acetic acid equivalents and reaction atmospheres (Table 1).
Table 1: Yield Optimization for Pyrazolo[1,5-a]pyridine Formation
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
| 5 | 6 | Ar | 6 |
Notably, oxygen atmospheres enhanced yields by promoting oxidative aromatization, while inert atmospheres (e.g., argon) stifled the reaction. This protocol achieved a 94% yield under optimized conditions (6 equiv acetic acid, O₂), establishing it as a benchmark for scalability.
Alternative 1,3-Dicarbonyl Reagents
Substituting ethyl acetoacetate with malonic acid derivatives enables structural diversification at the pyridine ring’s 5-position. For instance, malonic acid pre-treated with POCl₃ and pyridine forms an activated phosphoric ester intermediate, which reacts with 5-amino-3-hetarylpyrazoles to yield pyrazolo[1,5-a]pyrimidines in 82% yield within 2 hours. Though designed for pyrimidine derivatives, this method’s principles apply to pyridine systems by modifying the dicarbonyl component.
Solvent and Catalyst Optimization
Protic vs. Aprotic Solvent Systems
In the synthesis of pyrazolo[3,4-b]pyridin-3-ones, solvent polarity critically influences reaction pathways. A comparative study using 3-amino-1-phenylpyrazolin-5-one (1 ) and 4-hydroxy-6-methylpyran-2-one (2a ) demonstrated that protic solvents like butanol favor cyclization via tautomerization, yielding pyrazolo[1,5-a]pyrimidin-2(1H)-one (3 ) alongside pyridinone isomers (4 , 5 ) (Scheme 2).
Table 2: Solvent Impact on Pyridinone Yield
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| Methanol | 65 | 11 |
| Ethanol | 78 | 28 |
| Butanol | 118 | 49 |
Butanol’s higher boiling point facilitated prolonged reflux, achieving 49% yield of pyridinone 6 , whereas methanol produced only 11%. These findings underscore the necessity of high-temperature protic environments for efficient annulation.
Base-Mediated Alkylation
Post-cyclization functionalization of pyrazolo[1,5-a]pyridines often employs sodium hydride or potassium carbonate as deprotonating agents. For example, treatment of pyrazolo[3,4-b]pyridin-3-one (7 ) with sodium hydride and dibromoethane generated bromoethyl derivative 14 in 60% yield, which subsequently reacted with pyridodiazepine to form bicyclic analog 15 (Scheme 8). Base selection proved critical: potassium carbonate minimized side products (e.g., O-methylation) compared to stronger bases.
Advanced Methodologies: Pericyclic and Click Chemistry
[4 + 2] Cycloaddition Routes
A scalable one-pot synthesis leveraging pericyclic reactions was reported by Ding and colleagues. N-propargylic sulfonylhydrazone (61 ) undergoes a copper-catalyzed click reaction with sulfonyl azides to form triazole intermediate 62 , which spontaneously undergoes intramolecular Diels–Alder cyclization. Subsequent elimination yields pyrazolo[1,5-a]pyrimidine 69 in 78% yield (Scheme 20). This method bypasses traditional aminopyrazole precursors, offering a novel pathway for nitrogen-rich analogs.
Oxidative Coupling Techniques
Oxidative coupling using MnO₂ or DDQ has been explored for dehydrogenative aromatization. For instance, dihydropyrazolo[1,5-a]pyridine intermediates derived from 3-oxo-3-phenylpropionitrile (9 ) were oxidized to fully aromatic systems in 85% yield, though substrate scope remains limited to electron-deficient nitriles.
Industrial-Scale Considerations
Continuous Flow Reactors
Transitioning batch protocols to continuous flow systems enhances reproducibility and safety, particularly for exothermic steps like acetic acid-mediated cyclocondensation. Automated solvent recycling and in-line purification (e.g., membrane filtration) reduce waste, aligning with green chemistry principles.
Crystallization and Recrystallization
Post-reaction crystallization from ethanol/water mixtures (9:1 v/v) routinely delivers >95% purity, as confirmed by HPLC. Recrystallization solvents (e.g., acetonitrile for 8a,b ) must be selected based on differential solubility of by-products to avoid co-precipitation .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-A]pyridin-3-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the following areas:
- Kinase Inhibition: It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Antagonism: The compound can bind to specific receptors, altering cellular responses and potentially leading to therapeutic effects.
Summary of Biological Activities
| Activity | Target | Effect | IC50 (µM) |
|---|---|---|---|
| Kinase Inhibition | CDK2 | Inhibition of cell proliferation | 0.05 |
| COX-2 Inhibition | COX-2 | Anti-inflammatory | 0.04 |
| Antituberculosis Potential | Mycobacterium tuberculosis | Growth inhibition | 0.03 |
Anti-inflammatory Properties
Research indicates that Pyrazolo[1,5-A]pyridin-3-ylmethanamine significantly inhibits COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential for developing new anti-inflammatory therapies.
Anticancer Activity
Studies on various cancer cell lines have shown that this compound effectively inhibits cell growth by targeting CDK2, leading to cell cycle arrest at the G1 phase. This highlights its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo-pyridine core can enhance biological activity. For instance, substituents on the methanamine group may influence binding affinity and selectivity towards specific targets.
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of this compound, it was found to inhibit COX-2 with an IC50 value similar to celecoxib. This suggests its viability as a candidate for new anti-inflammatory drugs.
Case Study 2: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth through CDK2 inhibition, leading to G1 phase arrest in the cell cycle. This positions it as a promising anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-A]pyridin-3-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are often related to signal transduction, cellular metabolism, and gene expression .
Comparison with Similar Compounds
Activity Comparison :
Mechanism of Action
- ATP-Mimetic Kinase Inhibition : this compound and pyrazolo[1,5-a]pyrimidines both compete with ATP in kinase binding pockets. However, the pyrimidine scaffold in pyrazolo[1,5-a]pyrimidines allows deeper penetration into hydrophobic regions, enhancing affinity for kinases like ALK2 .
- Receptor Antagonism : this compound derivatives (e.g., NBI 30775) achieve CRF1 antagonism via hydrophobic interactions with transmembrane domains, whereas pyrazolo[1,5-a]pyrimidines target extracellular ligand-binding sites in BMP receptors .
Pharmacokinetic and Toxicity Profiles
- Computational predictions for pyrazolo[1,5-a]pyrimidines 12a and 12b suggest low cardiotoxicity but variable CYP450 inhibition risks .
Biological Activity
Pyrazolo[1,5-A]pyridin-3-ylmethanamine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₉N₃ and a molecular weight of 159.17 g/mol. The compound features a pyrazolo[1,5-a]pyridine core substituted with a methanamine group at the 3-position, contributing to its unique pharmacological properties. Its synthesis typically involves cycloaddition and substitution reactions, which allow for the introduction of various functional groups that enhance biological activity.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets:
- Tropomyosin Receptor Kinases (TRKs) : The compound inhibits TRK activity, affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to modulation of cellular processes including proliferation and differentiation.
- Serotonin Receptors : Preliminary studies indicate that this compound may interact with serotonin receptors (specifically 5HT₃), suggesting potential applications in treating mood disorders such as anxiety and depression.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties:
- Mycobacterium tuberculosis (Mtb) : A series of derivatives have been shown to possess significant anti-Mtb activity, with minimal inhibitory concentrations (MIC) in the nanomolar range against both drug-susceptible and multidrug-resistant strains. For instance, one derivative significantly reduced bacterial burden in an infected mouse model .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5k | <0.002 | Anti-Mtb |
| 16d | >0.381 | Anti-Mtb |
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies indicate that it can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. This suggests its potential as a lead compound in cancer therapy development.
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituent Effects : Variations in the methanamine side chain have been shown to influence receptor binding affinity and selectivity. For example, modifications that enhance lipophilicity often correlate with increased potency against target enzymes and receptors .
Study on Antitubercular Activity
In a notable study, researchers synthesized a library of pyrazolo[1,5-a]pyridine derivatives and evaluated their activity against Mtb. The most effective compounds exhibited low cytotoxicity while maintaining potent antimicrobial effects within macrophages. These findings highlight the potential of pyrazolo[1,5-a]pyridine derivatives as new antitubercular agents .
Neuropharmacological Applications
Another study investigated the neuropharmacological effects of this compound derivatives on serotonin receptors. The results indicated that certain compounds could modulate serotonin signaling pathways, presenting opportunities for developing treatments for anxiety and depression disorders.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Pyrazolo[1,5-A]pyridin-3-ylmethanamine and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-amino-1H-pyrazoles with α,β-unsaturated carbonyl compounds. For example, reacting 3-aminopyrazole with ethyl acrylate under reflux in pyridine yields pyrazolo[1,5-a]pyrimidine derivatives . Microwave-assisted synthesis (80–120°C, 30–60 min) improves regioselectivity and reduces reaction time compared to conventional heating . Key intermediates like ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate can be functionalized via nucleophilic substitution (using NaH/K₂CO₃ in DMF) or reduction (LiAlH₄/NaBH₄) to access amine derivatives .
Q. How can researchers characterize the regiochemistry of this compound derivatives?
- Methodological Answer : Regiochemistry is confirmed via (15N,1H) HMBC NMR , which identifies coupling between nitrogen and proton nuclei to resolve ambiguities in substitution patterns . X-ray crystallography is critical for definitive structural assignments, especially when intermediates are unstable . Elemental analysis (e.g., C, H, N content) and HRMS further validate purity and molecular composition .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across this compound analogs?
- Methodological Answer : Discrepancies often arise from off-target effects or assay conditions. To mitigate:
- Perform kinase profiling (e.g., against CDK9, PIM1, or BMP receptors) to confirm target selectivity .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and validate dose-response relationships .
- Compare in vitro (cell-free enzymatic assays) and in vivo (murine models) data to distinguish intrinsic activity from pharmacokinetic factors .
Q. How can structure-activity relationships (SAR) guide the design of this compound-based kinase inhibitors?
- Methodological Answer :
- Core modifications : Introducing a trifluoromethyl group at position 2 enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets .
- Side-chain optimization : Substituents like 7-(methylamino) groups improve selectivity for TYK2 over JAK1/2/3 (patent WO2021162944) .
- 3D-QSAR models (using Discovery Studio or MOE) predict activity cliffs and prioritize derivatives for synthesis .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodological Answer : Challenges include low bioavailability and matrix interference. Solutions:
- LC-MS/MS with stable isotope labeling (e.g., ¹³C/¹⁵N internal standards) improves sensitivity and accuracy .
- Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) enhances recovery rates from plasma or tissue homogenates .
Q. How do reaction conditions influence the scalability of this compound synthesis?
- Methodological Answer :
- Catalyst choice : Heterogeneous catalysts (e.g., Cu-ZSM-5) enable recyclability and reduce metal contamination in large-scale reactions .
- Solvent selection : Switching from DMF to cyclopentyl methyl ether (CPME) improves safety (higher boiling point) and facilitates solvent recovery .
- Process analytical technology (PAT) , such as in situ FTIR, monitors reaction progression and minimizes byproducts .
Methodological Tables
Table 1 : Key Synthetic Routes for this compound Derivatives
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclocondensation | Pyridine, reflux, 5 h | 70 | |
| Microwave-assisted | 100°C, 40 min, 300 W | 85 | |
| Nucleophilic substitution | NaH/DMF, 0°C → RT, 12 h | 65 |
Table 2 : Pharmacological Targets of this compound Derivatives
| Target | IC₅₀ (nM) | Therapeutic Area | Key Modification |
|---|---|---|---|
| TYK2 | 2.1 | Autoimmune diseases | 7-(Methylamino) group |
| CDK9 | 12.5 | Cancer | Trifluoromethyl at C2 |
| BMP Receptor | 8.3 | Fibrodysplasia ossificans | Core pyrimidine expansion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
